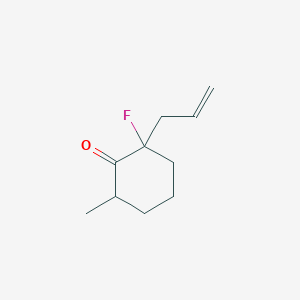

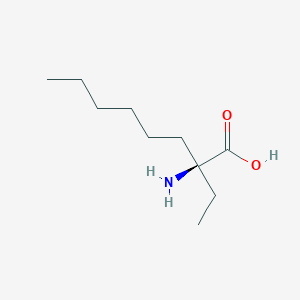

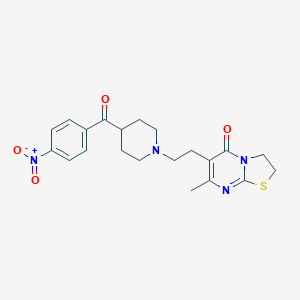

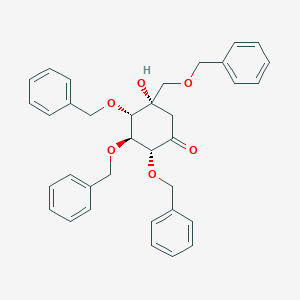

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone

Description

The study and characterization of complex organic compounds, especially those involving cyclohexanone derivatives, have been a focal point in organic chemistry due to their relevance in various chemical reactions and potential applications in materials science, pharmacology, and synthesis of complex molecules.

Synthesis Analysis

The synthesis of complex cyclohexanone derivatives often involves multi-step reactions, including condensation, cycloaddition, and methylenation processes. For example, compounds similar to the one have been synthesized through reactions of benzylacetoacetate and allylacetoacetate with aromatic aldehydes in the presence of a basic catalyst (Gein et al., 2005)(Gein, 2005).

Molecular Structure Analysis

Molecular and crystal structure analyses of cyclohexanone derivatives are typically conducted using X-ray diffraction. These studies reveal that such compounds often adopt chair conformations with substituents influencing the overall molecular geometry (Kutulya et al., 2008)(Kutulya, 2008).

Chemical Reactions and Properties

Cyclohexanone derivatives engage in a variety of chemical reactions, including 1,3-dipolar cycloadditions, leading to the formation of complex structures like spiro[4.5]decane systems (Ong & Chien, 1996)(Ong, 1996). These reactions are highly selective and can be used to construct complex molecules with specific stereochemistry.

Physical Properties Analysis

The physical properties of cyclohexanone derivatives, such as melting points, solubility, and phase behavior, are crucial for their practical applications. For instance, hydroxy group-containing liquid crystals show mesophase behavior, including room temperature liquid crystallinity (Lattermann & Staufer, 1989)(Lattermann, 1989).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the functional groups present in the cyclohexanone derivatives. Studies on compounds with hydroxy or oxo moieties on the cyclohexane ring have shown potent activities and provide insights into their reactivity patterns (Sohda et al., 1984)(Sohda, 1984).

Scientific Research Applications

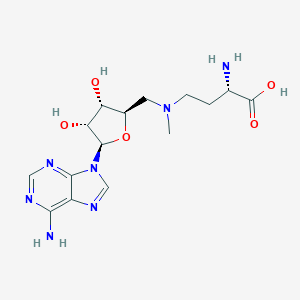

Heterocyclic Compounds and Their Biological Significance

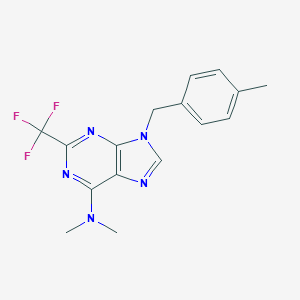

Heterocyclic compounds, such as those containing triazine scaffolds, play significant roles in medicinal chemistry due to their wide spectrum of biological activities. These activities include antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects among others. Such compounds have been evaluated for their potential in drug development, highlighting the critical nature of chemical research in discovering future therapeutic agents (Tarawanti Verma, Manish Sinha, N. Bansal, 2019).

Polyhydroxyalkanoates (PHAs) and Their Applications

Research on Polyhydroxyalkanoates (PHAs), a class of biodegradable polymers produced by microbial processes, demonstrates the importance of organic compounds in developing sustainable materials. PHAs exhibit biocompatibility and renewable qualities, making them suitable for applications in medical devices, packaging, and agricultural materials (A. Amara, 2010).

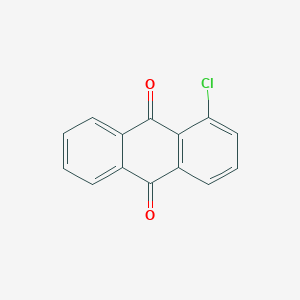

Chromones as Radical Scavengers

Chromones and their derivatives have been identified as potent radical scavengers, offering protective effects against cell impairment. This antioxidative property is crucial for developing treatments for diseases caused by oxidative stress, further emphasizing the role of complex organic molecules in therapeutic applications (Preeti Yadav, Badri Parshad, P. Manchanda, Sunil K. Sharma, 2014).

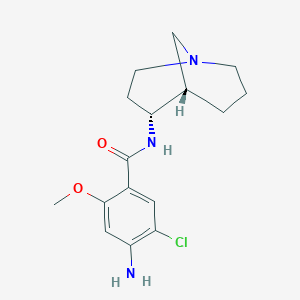

Antibacterial, Antifungal, and Antimycobacterial Compounds from Cyanobacteria

The exploration of cyanobacterial compounds for antimicrobial activities against multidrug-resistant pathogens underscores the significance of natural and synthetic organic compounds in addressing global health challenges. Such research is pivotal for discovering new antibiotics and treatments for infections that are increasingly resistant to current medications (S. S. Swain, S. K. Paidesetty, R. Padhy, 2017).

properties

IUPAC Name |

(2R,3S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36O6/c36-31-21-35(37,26-38-22-27-13-5-1-6-14-27)34(41-25-30-19-11-4-12-20-30)33(40-24-29-17-9-3-10-18-29)32(31)39-23-28-15-7-2-8-16-28/h1-20,32-34,37H,21-26H2/t32-,33+,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWXHKWBUBUUEFP-SNSGHMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)[C@@H]([C@H]([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452397 | |

| Record name | (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexanone | |

CAS RN |

115250-38-9 | |

| Record name | (2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115250-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3S,4S,5S)-2,3,4-Tris(benzyloxy)-5-[(benzyloxy)methyl]-5-hydroxycyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.